molecular formula C17H19N3O B3860864 4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide CAS No. 5528-79-0

4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

Cat. No.: B3860864
CAS No.: 5528-79-0
M. Wt: 281.35 g/mol
InChI Key: QHQWMZSDTJJVKT-XDHOZWIPSA-N
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Description

4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage between a benzohydrazide and a pyridine ring. It is known for its potential biological activities and is often studied for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is unique due to its hydrazone linkage, which imparts specific biological activities and chemical reactivity

Properties

IUPAC Name

4-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)14-9-7-13(8-10-14)16(21)20-19-12-15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQWMZSDTJJVKT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416472
Record name AC1NSHSH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5528-79-0
Record name AC1NSHSH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
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